molecular formula C12H15Cl2NO B3229728 1-(2,5-Dichloro-benzyl)-piperidin-3-ol CAS No. 1289386-65-7

1-(2,5-Dichloro-benzyl)-piperidin-3-ol

Cat. No. B3229728
CAS RN: 1289386-65-7
M. Wt: 260.16 g/mol
InChI Key: IBONJVDOEBECNJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-benzyl)-piperidin-3-ol, also known as 2,5-Dichlorobenzoic acid , is a chemical compound with the molecular formula C₇H₄Cl₂O₂ . It belongs to the class of benzoic acids and contains two chlorine atoms attached to the benzene ring. The piperidin-3-ol moiety adds a cyclic amine structure to the molecule. This compound has been studied for various applications due to its unique chemical properties .


Synthesis Analysis

The synthesis of 1-(2,5-Dichloro-benzyl)-piperidin-3-ol involves several steps. While I don’t have specific synthetic procedures for this compound, researchers typically employ organic synthesis techniques to create it. These methods may include chlorination of benzyl compounds, cyclization reactions, and subsequent functional group modifications. Further exploration of the literature would provide detailed synthetic routes .


Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichloro-benzyl)-piperidin-3-ol consists of a benzene ring with two chlorine substituents (at positions 2 and 5) and a piperidin-3-ol ring. The chlorine atoms enhance its reactivity, while the piperidine ring contributes to its biological activity. Researchers often use spectroscopic techniques (such as NMR and IR) to elucidate the precise arrangement of atoms in the molecule .


Chemical Reactions Analysis

1-(2,5-Dichloro-benzyl)-piperidin-3-ol can participate in various chemical reactions. These may include esterification, amidation, and substitution reactions. Investigating its behavior under different conditions provides insights into its reactivity and potential applications .

Mechanism of Action

The specific mechanism of action for 1-(2,5-Dichloro-benzyl)-piperidin-3-ol depends on its intended use. If it exhibits biological activity (such as antimicrobial or pharmacological effects), researchers would study its interactions with cellular targets. Understanding its mode of action is crucial for therapeutic applications .

properties

IUPAC Name

1-[(2,5-dichlorophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-3-4-12(14)9(6-10)7-15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBONJVDOEBECNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloro-benzyl)-piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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